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molecular formula C11H14BrNO4S B8347656 4-(5-Bromopyridin-2-yl)-2-methyl-2-(methylsulfonyl)butanoic acid

4-(5-Bromopyridin-2-yl)-2-methyl-2-(methylsulfonyl)butanoic acid

Cat. No. B8347656
M. Wt: 336.20 g/mol
InChI Key: HBEWXHBMNCQNEK-UHFFFAOYSA-N
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Patent
US08853258B2

Procedure details

The title compound (1740 mg, 93%) was prepared from ethyl 4-(5-bromopyridin-2-yl)-2-methyl-2-(methylsulfonyl)butanoate (2025 mg, 5.6 mmol) by a procedure analogous to that described for the preparation of compound (II) 4-(6-bromophenyl-3-yl)-2-methyl-2-(methylsulfonyl)butanoic acid, Preparation 2, step 3. MS (LCMS) m/z 336.1 (M+1). 1H NMR (400 MHz, METHANOL-d4) δ ppm 1.63 (s, 3H) 2.25 (ddd, J=13.27, 11.71, 5.07 Hz, 1H) 2.58 (ddd, J=13.27, 11.32, 5.07 Hz, 1H) 2.70-2.81 (m, 1H) 2.88-2.99 (m, 1H) 3.10 (s, 3H) 7.27 (d, J=8.20 Hz, 1H) 7.86-7.92 (m, 1H) 8.53 (d, J=1.95 Hz, 1H).
Name
ethyl 4-(5-bromopyridin-2-yl)-2-methyl-2-(methylsulfonyl)butanoate
Quantity
2025 mg
Type
reactant
Reaction Step One
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-(6-bromophenyl-3-yl)-2-methyl-2-(methylsulfonyl)butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([CH3:20])([S:16]([CH3:19])(=[O:18])=[O:17])[C:11]([O:13]CC)=[O:12])=[N:6][CH:7]=1.BrC1C=CC(CCC(C)(S(C)(=O)=O)C(O)=O)=CC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([CH3:20])([S:16]([CH3:19])(=[O:18])=[O:17])[C:11]([OH:13])=[O:12])=[N:6][CH:7]=1

Inputs

Step One
Name
ethyl 4-(5-bromopyridin-2-yl)-2-methyl-2-(methylsulfonyl)butanoate
Quantity
2025 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)CCC(C(=O)OCC)(S(=O)(=O)C)C
Step Two
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCC(C(=O)O)(S(=O)(=O)C)C
Name
4-(6-bromophenyl-3-yl)-2-methyl-2-(methylsulfonyl)butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CCC(C(=O)O)(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1740 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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